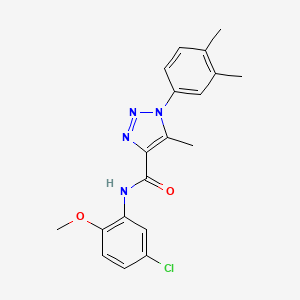

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-Chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C19H19ClN4O2 and a molecular weight of 370.84 g/mol . The compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl substituent. Key physicochemical properties include a logP of 4.24, indicative of moderate lipophilicity, and a polar surface area of 57.5 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-11-5-7-15(9-12(11)2)24-13(3)18(22-23-24)19(25)21-16-10-14(20)6-8-17(16)26-4/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYBMGXDEYAJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 5-chloro-2-methoxyphenyl azide and 3,4-dimethylphenylacetylene. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its triazole moiety, which is known for its biological activity. It may exhibit antifungal, antibacterial, or anticancer properties.

Agricultural Chemistry: The compound can be investigated for its potential use as a pesticide or herbicide, given the biological activity of triazole derivatives.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, inhibiting their activity or modulating their function. The triazole ring can bind to metal ions in the active sites of enzymes, disrupting their catalytic activity.

Pesticidal Activity: It may inhibit key enzymes in pests, leading to their death or reduced activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the triazole ring and the carboxamide-linked aryl groups. A comparative analysis is provided below:

*Note: This compound (from ) has substituents reversed compared to the target compound but shares identical molecular weight and logP.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The target compound’s logP (4.24) is comparable to analogs with halogenated aryl groups (e.g., 3.98 for the fluoro-methyl derivative ) but lower than naphthalene- or quinoline-containing analogs (logP > 4.5) .

- Solubility: The polar surface area (57.5 Ų) suggests moderate aqueous solubility, superior to compounds with bulky hydrophobic groups (e.g., naphthalene derivatives) but inferior to dimethoxy-substituted analogs .

- Metabolic Stability: Chloro and methoxy substituents may reduce oxidative metabolism compared to fluorine-containing analogs, which are more resistant to CYP450-mediated degradation .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of substituents such as the 5-chloro-2-methoxyphenyl and 3,4-dimethylphenyl groups enhances its pharmacological properties. The structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings are crucial for enhancing anticancer activity. For example, modifications that include electron-donating groups at specific positions on the phenyl ring have been associated with increased potency against cancer cells .

Table 1: Cytotoxic Activity of Related Triazole Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Apoptosis induction |

| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 | Bcl-2 inhibition |

| N-(5-chloro...) | Various | TBD | TBD |

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may exhibit activity against a range of pathogens. Studies indicate that triazoles can inhibit fungal growth and have antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| N-(5-chloro...) | TBD | TBD |

The biological activity of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells through various signaling pathways.

Case Study 1: Anticancer Activity

In a recent study involving a series of triazole derivatives including N-(5-chloro...) compounds, researchers found that these compounds exhibited selective cytotoxicity towards melanoma cells while sparing normal cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle progression .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal efficacy of triazole derivatives against Candida species. The results demonstrated that certain modifications in the triazole structure significantly enhanced antifungal activity compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.